molecular formula C20H19N5OS B2808075 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 852142-12-2

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2808075
CAS No.: 852142-12-2
M. Wt: 377.47
InChI Key: CQWSNVQSTZGCSA-UHFFFAOYSA-N
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Description

The compound “2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups, including an indole ring, a 1,2,4-triazole ring, and an acetamide group .


Molecular Structure Analysis

The indole and 1,2,4-triazole rings in the compound are aromatic, meaning they have a stable, ring-like structure with delocalized electrons . The sulfur atom in the thio group and the nitrogen atom in the acetamide group are likely to be sites of reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its molecular structure and the nature of its functional groups. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Biological Evaluation and Antimicrobial Properties

  • Triazole derivatives, including compounds like 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, have been evaluated for their biological activities. They are recognized for their potential as cholinesterase inhibitors, playing a role in medical research, particularly related to conditions like Alzheimer's disease. For instance, specific derivatives showed promising inhibitory effects on acetylcholinesterase (AChE), suggesting their potential as anticholinesterase agents (Mohsen, 2012).
  • The antimicrobial properties of these derivatives are also noteworthy. They have been synthesized and tested against various bacterial strains and fungi, showing significant activity. This highlights their potential application in developing new antimicrobial agents for medical and agricultural use (Kaplancikli et al., 2008).

Anticancer and Antitumor Potential

  • Certain derivatives have been synthesized and investigated for their anticancer activities. They were tested against various cancer cell lines, and some showed moderate to high activity, particularly against melanoma and breast cancer. This suggests the potential use of these compounds in developing new anticancer therapies (Ostapiuk et al., 2015).

Antiviral Properties and Virucidal Activity

  • Some studies focused on the antiviral and virucidal activities of these derivatives. They were synthesized and tested against viruses like human adenovirus and ECHO-9 virus. Results indicated that certain derivatives have the potential to reduce viral replication, marking their relevance in antiviral research and therapy development (Wujec et al., 2011).

Structural and Chemical Analysis

  • Studies also delve into the synthesis, structural elucidation, and chemical properties of these compounds. They involve analyzing the molecular structure through techniques like X-ray diffraction, NMR, and IR spectroscopy, providing insights into the compounds' molecular composition and potential interactions (Boraei et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a drug, a catalyst, a dye, etc. Without this information, it’s difficult to predict the mechanism of action for this compound .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and effects .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-6-5-7-14(10-13)22-18(26)12-27-20-24-23-19(25(20)2)16-11-21-17-9-4-3-8-15(16)17/h3-11,21H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWSNVQSTZGCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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